molecular formula C₂₄H₃₄N₂O₇ B1140272 Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate CAS No. 201283-53-6

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate

Cat. No.: B1140272
CAS No.: 201283-53-6
M. Wt: 462.54
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₄N₂O₇ and its molecular weight is 462.54. The purity is usually 95%.
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Biological Activity

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of tert-butyl azetidine derivatives typically involves several steps, including alkylation and protection-deprotection strategies. For example, tert-butyl L-azetidine-2-carboxylate can be synthesized through N-alkylation with appropriate iodides under conditions that facilitate high yields. Such synthetic pathways are crucial for obtaining the desired compound in sufficient quantities for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that azetidine derivatives may exhibit inhibitory effects on key enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cellular signaling.

In Vitro Studies

In vitro assays have demonstrated that tert-butyl azetidine derivatives can modulate cellular responses. For instance, one study indicated that these compounds could reduce the production of pro-inflammatory cytokines in astrocyte cultures exposed to amyloid-beta peptides, suggesting a neuroprotective effect against neurodegenerative processes .

Case Studies

  • Neuroprotection Against Amyloid Toxicity :
    • A study involving a similar azetidine compound demonstrated its ability to protect astrocytes from amyloid-beta-induced toxicity. The compound reduced TNF-alpha levels and improved cell viability, indicating potential therapeutic applications in Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Another investigation highlighted the anti-inflammatory properties of azetidine derivatives, showing that they could inhibit the activation of microglia and reduce inflammatory cytokine release in response to neurotoxic stimuli .

Data Table: Summary of Biological Activities

Activity Effect Reference
NeuroprotectionReduces cell death in astrocytes
Anti-inflammatoryInhibits cytokine release
Enzyme inhibitionPotential inhibition of β-secretase

Properties

IUPAC Name

tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDZPOFHAISDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.